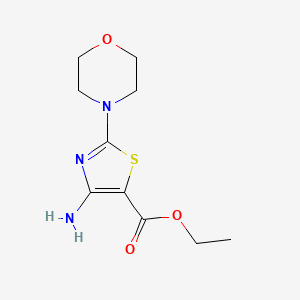

![molecular formula C14H13N3 B6416738 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline CAS No. 2098073-42-6](/img/structure/B6416738.png)

3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They have been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact structure of “3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline” would include an aniline (phenylamine) group attached to the 3 position of the imidazo[1,2-a]pyridine ring, with a methyl group at the 3 position of the imidazo ring.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications

3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline has been studied extensively for its potential therapeutic properties. It has been shown to modulate the activity of enzymes involved in inflammation and cancer, and has been proposed as a potential treatment for a variety of diseases. In addition, this compound has been studied for its potential use as a drug delivery system. It has been shown to increase the solubility of drugs and to protect them from degradation. This compound has also been used in materials science as a precursor for the synthesis of polymers and nanomaterials.

Mechanism of Action

Target of Action

It is known that similar compounds, such as imidazo[1,2-a]pyridines, have a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

Related compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline might interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

Given the broad spectrum of biological activity of similar compounds, it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of bacterial growth, reduction of inflammation, or suppression of tumor growth .

Result of Action

Related compounds have been shown to have a variety of effects, such as antibacterial, antifungal, antiviral, and anti-inflammatory activities, as well as potential anticancer effects .

Advantages and Limitations for Lab Experiments

The advantages of using 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline in laboratory experiments include its low toxicity and wide solubility. It is also relatively easy to synthesize and can be used in a variety of applications, including drug discovery, materials science, and catalysis. The main limitation of using this compound in laboratory experiments is its low stability. It is sensitive to light and heat and can decompose over time.

Future Directions

The potential applications of 3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline are vast and there is still much to be explored. Possible future directions for research include further study of its therapeutic properties, including its potential use as an anti-cancer agent, its potential use as a drug delivery system, and its potential use in materials science. In addition, further research into the mechanism of action of this compound is needed to better understand its biological effects.

Synthesis Methods

3-{3-methylimidazo[1,2-a]pyridin-2-yl}aniline can be synthesized in a variety of ways. One method involves the reaction of 2-chloro-3-methylimidazo[1,2-a]pyridine and aniline in a mixture of acetonitrile and water. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds at room temperature. The reaction produces a mixture of this compound and 2-methylimidazo[1,2-a]pyridine as the major products.

properties

IUPAC Name |

3-(3-methylimidazo[1,2-a]pyridin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-14(11-5-4-6-12(15)9-11)16-13-7-2-3-8-17(10)13/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPBQAAZAISRAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

![1-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6416672.png)

![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)

![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)

![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)

![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)